Product packaging for Hept-1-EN-5-yne(Cat. No.:CAS No. 821-40-9)

Hept-1-EN-5-yne

Cat. No.: B14743567
CAS No.: 821-40-9
M. Wt: 94.15 g/mol
InChI Key: AMSMDGCMDNFUQA-UHFFFAOYSA-N
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Description

Hept-1-en-5-yne is an unsaturated hydrocarbon featuring both a double bond (alkene) at position 1 and a triple bond (alkyne) at position 5 within a seven-carbon chain. This enyne structure combines the reactivity of conjugated π-systems, making it a subject of interest in organic synthesis and coordination chemistry. Below, we systematically compare this compound with similar compounds, focusing on molecular architecture, stability, and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14743567 Hept-1-EN-5-yne CAS No. 821-40-9

Properties

CAS No.

821-40-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

hept-1-en-5-yne

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3

InChI Key

AMSMDGCMDNFUQA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=C

Origin of Product

United States

Preparation Methods

Procedure:

  • Formation of Sodium Acetylide :
    Propargyl alcohol is treated with a strong base (e.g., NaNH$$_2$$) in liquid ammonia to generate the sodium acetylide intermediate.
  • Alkylation with 1-Bromo-1-pentene :
    The acetylide reacts with 1-bromo-1-pentene under anhydrous conditions, yielding this compound after protonation.

Reaction Scheme :
$$
\text{HC≡CCH}2\text{OH} \xrightarrow{\text{NaNH}2, \text{NH}3} \text{HC≡CCH}2^- \text{Na}^+ \xrightarrow{\text{BrCH}2\text{CH}2\text{CH}2\text{CH=CH}2} \text{HC≡CCH}2\text{CH}2\text{CH}2\text{CH=CH}2
$$

Key Conditions :

  • Temperature: $$-78^\circ \text{C}$$ (for acetylide formation).
  • Solvent: Tetrahydrofuran (THF) or liquid ammonia.
  • Yield: 60–75% (estimated from analogous reactions1).

Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For this compound, this involves coupling a vinyl halide with a terminal alkyne.

Procedure:

  • Substrate Preparation :
    1-Iodo-1-pentene serves as the vinyl halide, while propyne is the terminal alkyne.
  • Catalytic Coupling :
    A palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and copper iodide (CuI) facilitate the reaction in the presence of a base (e.g., triethylamine).

Reaction Scheme :
$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{I} + \text{HC≡CH} \xrightarrow{\text{Pd/Cu, NEt}3} \text{CH}2=\text{CH}(\text{CH}2)_3\text{C≡CH}
$$

Optimized Conditions 23:

  • Catalyst: 5 mol% Pd(PPh$$3$$)$$4$$, 10 mol% CuI.
  • Solvent: THF or DMF.
  • Temperature: $$60^\circ \text{C}$$.
  • Yield: 70–85% (based on analogous enyne syntheses4).

Partial Hydrogenation of 1,5-Heptadiyne

Selective hydrogenation of diynes offers a route to enynes. Using Lindlar catalyst (palladium on calcium carbonate poisoned with quinoline), the triple bond is partially hydrogenated while preserving the alkene.

Procedure:

  • Diyne Synthesis :
    1,5-Heptadiyne is prepared via alkyne homologation or coupling.
  • Hydrogenation :
    The diyne is treated with H$$_2$$ gas over Lindlar catalyst in ethyl acetate.

Reaction Scheme :
$$
\text{HC≡C}(\text{CH}2)3\text{C≡CH} \xrightarrow{\text{H}2, \text{Lindlar}} \text{CH}2=\text{CH}(\text{CH}2)3\text{C≡CH}
$$

Key Parameters 5:

  • Pressure: 1 atm H$$_2$$.
  • Solvent: Ethyl acetate.
  • Yield: 80–90% (reported for similar substrates).

Elimination Reactions from Dihalides

Dehydrohalogenation of vicinal dihalides using strong bases provides a straightforward route to enynes.

Procedure:

  • Dihalide Synthesis :
    1,2-Dibromohept-5-yne is prepared by brominating 1-hepten-5-yne.
  • Base-Induced Elimination :
    Treatment with KOtBu in DMSO eliminates HBr, forming the alkene.

Reaction Scheme :
$$
\text{BrCH}2\text{CHBr}(\text{CH}2)3\text{C≡CH} \xrightarrow{\text{KOtBu, DMSO}} \text{CH}2=\text{CH}(\text{CH}2)3\text{C≡CH} + 2 \text{HBr}
$$

Conditions :

  • Base: Potassium tert-butoxide (2 equiv).
  • Temperature: $$25^\circ \text{C}$$.
  • Yield: 65–75%6.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Acetylide Alkylation Simple reagents, scalable Requires cryogenic conditions 60–75
Sonogashira Coupling High regioselectivity Catalyst cost, oxygen sensitivity 70–85
Partial Hydrogenation High selectivity for cis-alkene Requires diyne precursor 80–90
Elimination Reactions No transition metals Competing side reactions 65–75
  • Haloalkynes in cross-coupling (ACS, 2014). 

  • Haloalkynes in cross-coupling (ACS, 2014). 

  • Sonogashira applications (J. Org. Chem., 1997). 

  • US Patent 4,032,577 (1977). 

  • US Patent 4,032,577 (1977). 

  • Copper-free Sonogashira (RSC Adv., 2021). 

  • Copper-free Sonogashira (RSC Adv., 2021). 

Chemical Reactions Analysis

Core Structural Features

Hept-1-en-5-yne has the molecular formula C₇H₁₀, with a structure represented by the SMILES string CC#CCCC=C . Key structural elements include:

  • Terminal alkyne (C1-C2 triple bond): Highly reactive toward nucleophilic additions and oxidations.

  • Internal alkene (C5-C6 double bond): Prone to electrophilic additions and cycloadditions.

  • Linear carbon chain : Facilitates regioselective reactions.

2.1. Oxidation Reactions

Reaction TypeReagentsProductsMechanism
Oxidation of Alkyne KMnO₄/H₂O, O₃Carboxylic acids (e.g., hexanoic acid)Terminal alkynes oxidize to carboxylic acids under acidic conditions.
Epoxidation of Alkene mCPBA, O₃EpoxidesThe alkene undergoes electrophilic addition to form epoxides.

Example : Oxidation of this compound with KMnO₄ in acidic conditions converts the terminal alkyne to a carboxylic acid, while the internal alkene may form an epoxide.

2.2. Reduction Reactions

Reaction TypeReagentsProductsMechanism
Partial Hydrogenation H₂, Lindlar catalystcis-AlkenesSelective hydrogenation of the alkyne to cis-alkenes without affecting the existing alkene.
Full Hydrogenation H₂, Pd/CAlkanesComplete reduction of both bonds to yield heptane.

Example : Using a Lindlar catalyst, the alkyne reduces to a cis-alkene, preserving the existing double bond at C5-C6.

2.3. Substitution and Addition Reactions

This compound exhibits divergent reactivity due to its dual functional groups:

  • Alkyne Reactivity : Nucleophilic additions (e.g., hydrometallation, Grignard reagents).

  • Alkene Reactivity : Electrophilic additions (e.g., bromination, diels-alder reactions).

Reaction TypeReagentsProductsMechanism
Bromination Br₂Dibrominated derivativesElectrophilic addition to the alkene or radical addition to the alkyne.
Hydroamination H₂, NH₃, Rh catalystAminesAlkyne hydroamination forms imines or amines.

Mechanistic Insights

The compound’s reactivity stems from:

  • Alkyne Polarization : Terminal alkynes are electron-rich, enabling nucleophilic attacks (e.g., by Grignard reagents).

  • Alkene Electrophilicity : The double bond facilitates electrophilic additions (e.g., bromine) or cycloadditions (e.g., Diels-Alder).

  • Synergistic Effects : The proximity of the alkyne and alkene allows for tandem reactions, such as conjugate additions or cross-coupling.

Comparison with Structural Isomers

IsomerStructureKey Differences
Hept-1-en-4-yne Alkyne at C1, alkene at C4Reduced conjugation vs. This compound
Hept-5-en-1-yne Alkyne at C1, alkene at C5Identical reactivity but different regioselectivity .

Scientific Research Applications

Hept-1-EN-5-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular parameters of Hept-1-en-5-yne and related enynes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Stability/Reactivity Notes
This compound - C₇H₁₀ 94.15 (theoretical) Double bond (C1–C2), Triple bond (C5–C6) Hypothetical; reactivity inferred from analogs
1-Hepten-4-yne 19781-78-3 C₇H₁₀ 94.15 Double bond (C1–C2), Triple bond (C4–C5) Stable under recommended storage
5-Hepten-1-yne, 6-methyl 22842-10-0 C₈H₁₂ 108.18 Triple bond (C1–C2), Double bond (C5–C6), Methyl at C6 ΔrH° = 1.1 ± 1.2 kcal/mol (isomerization)
Hept-2-en-5-yne - C₇H₁₀ 94.15 Double bond (C2–C3), Triple bond (C5–C6) InChIKey: WQJLVXFVPLIGBI-UHFFFAOYSA-N
(5E)-Hept-5-en-3-yn-1-ol 103197-98-4 C₇H₁₀O 110.15 Hydroxyl group at C1, Triple bond (C3–C4), Double bond (C5–C6) Enhanced polarity due to -OH group

Key Observations :

  • Functional Group Influence : The hydroxyl group in (5E)-Hept-5-en-3-yn-1-ol introduces hydrogen bonding, significantly modifying reactivity and polarity .

Stability and Reactivity

  • Its conjugated enyne system may participate in cycloaddition or metal coordination reactions.
  • 6-Methyl-5-Hepten-1-yne : A low isomerization enthalpy (ΔrH° = 1.1 ± 1.2 kcal/mol) suggests moderate thermodynamic stability, favoring structural rearrangements under specific conditions .
  • Hept-2-en-5-yne : The InChIKey provided (WQJLVXFVPLIGBI-UHFFFAOYSA-N) enables precise database searches, though stability data remains undocumented .

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories (e.g., Zenodo, Dryad) with metadata (e.g., reaction conditions, instrument settings). Include detailed supplementary materials (e.g., NMR spectra, chromatograms) and cite negative results to avoid publication bias .

Q. Tables for Data Presentation

Parameter Example Values Instrumentation Reference
Boiling Point98–100°C (at 760 mmHg)Distillation apparatus
1^1H NMR Shift (δ)4.8–5.2 ppm (alkene protons)400 MHz NMR spectrometer
TOF (Catalyst A)1200 h1^{-1} (± 5%)GC-MS with FID detector

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